Z-Nle-osu

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-2-3-9-14(17(23)26-20-15(21)10-11-16(20)22)19-18(24)25-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKAALIYVFELQV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Z-Nle-Osu

For researchers, scientists, and professionals in drug development, the precise modification of peptides and proteins is a cornerstone of innovation. The choice of reagents for these modifications dictates the success of downstream applications, from creating targeted therapeutics to developing sensitive diagnostic probes. Among the vast arsenal of bioconjugation reagents, Z-Nle-Osu (N-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester) offers a unique combination of properties for the introduction of a non-canonical amino acid, norleucine, into biological molecules. This guide provides an in-depth exploration of the chemical properties of Z-Nle-Osu, offering both foundational knowledge and practical insights to empower your research.

Core Chemical Identity of Z-Nle-Osu

Z-Nle-Osu is a derivative of the amino acid L-norleucine, a structural isomer of leucine.[1][2] It is distinguished by two key chemical modifications: an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group and a C-terminal N-hydroxysuccinimide (NHS) ester. These modifications transform the simple amino acid into a targeted tool for bioconjugation.

Table 1: Physicochemical Properties of Z-Nle-Osu

| Property | Value | Source(s) |

| CAS Number | 36360-62-0 | [3][4][5] |

| Molecular Formula | C18H22N2O6 | [3][4] |

| Molecular Weight | 362.38 g/mol | [3][4] |

| Appearance | Typically a white to off-white solid | General knowledge for similar compounds |

Norleucine itself is noteworthy for its structural similarity to methionine, lacking the sulfur atom but retaining a similar chain length and hydrophobicity.[2][6] This property has made it a valuable tool in studying the role of methionine in protein structure and function, particularly in the context of neurodegenerative diseases like Alzheimer's.[1][2]

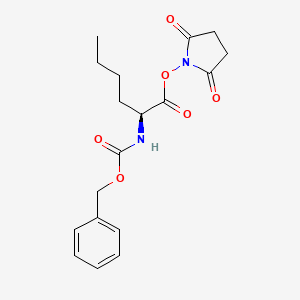

Caption: Chemical Structure of Z-Nle-Osu.

The Dual Functionality: Z-Group Protection and NHS-Ester Reactivity

The utility of Z-Nle-Osu stems from the distinct roles of its two key functional groups: the benzyloxycarbonyl (Z) group and the N-hydroxysuccinimide (NHS) ester.

The Benzyloxycarbonyl (Z) Group: A Classic Protecting Group

The Z-group, also known as Cbz, is one of the most established amine protecting groups in peptide synthesis.[7][8][9] Its primary function is to prevent the nucleophilic α-amino group of norleucine from participating in unwanted side reactions during the conjugation process.[8] This ensures that the reactivity of the molecule is directed solely through the NHS ester.

The Z-group is known for its stability under a range of conditions, yet it can be removed through specific chemical methods, most commonly catalytic hydrogenation (e.g., using H₂ with a palladium-on-carbon catalyst) or by treatment with strong acids like HBr in acetic acid.[7][9] This controlled removal is a critical step in multi-step peptide synthesis.

The N-hydroxysuccinimide (NHS) Ester: The Engine of Conjugation

The N-hydroxysuccinimide ester is a highly effective activating group for the carboxyl function of norleucine.[10] NHS esters are widely employed in bioconjugation due to their ability to react efficiently with primary amines under mild conditions, forming stable amide bonds.[11] This reactivity is the cornerstone of Z-Nle-Osu's utility in labeling and crosslinking proteins, peptides, and other amine-containing molecules.[12]

The reaction with a primary amine, known as aminolysis, proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a new amide bond and the release of N-hydroxysuccinimide as a byproduct.[13]

Caption: Reaction of Z-Nle-Osu with a primary amine.

Critical Parameters for Successful Conjugation: A Practical Perspective

Achieving high-efficiency and specific conjugation with Z-Nle-Osu requires careful control of the reaction environment. The inherent reactivity of the NHS ester also makes it susceptible to a competing reaction: hydrolysis.

The Aminolysis vs. Hydrolysis Dilemma

In aqueous solutions, water molecules can act as nucleophiles, attacking the NHS ester and causing it to hydrolyze back to the original carboxylic acid (Z-Nle-OH) and NHS.[13] This hydrolysis renders the Z-Nle-Osu inactive for conjugation. The rate of this undesirable side reaction is highly dependent on the pH of the solution.[13][14]

pH: The Master Regulator of Reactivity

The reaction of NHS esters with amines is exquisitely pH-dependent.[15]

-

Low pH (below ~7.0): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.

-

Optimal pH (8.0 - 9.0): A sufficient concentration of deprotonated, nucleophilic primary amines (R-NH₂) is present to drive the aminolysis reaction forward efficiently.[11]

-

High pH (above ~9.0): While the concentration of reactive amines is high, the rate of hydrolysis of the NHS ester increases dramatically, leading to significant reagent inactivation and reduced conjugation yields.[13][14]

Therefore, maintaining the reaction pH within the optimal range of 8.0 to 9.0 is critical for maximizing the yield of the desired conjugate while minimizing the impact of hydrolysis.[11][15]

Table 2: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Approximate Half-life | Source(s) |

| 7.0 | 0 | 4-5 hours | [11][16] |

| 8.6 | 4 | 10 minutes | [11][16] |

Note: This data is for generic NHS esters and serves as a practical guideline for the expected stability of Z-Nle-Osu under similar conditions.

Solubility and Solvent Selection

Z-Nle-Osu, like many other Z-protected amino acid NHS esters, exhibits limited solubility in purely aqueous buffers.[13] Therefore, it is common practice to first dissolve the reagent in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing the target molecule.[11][13][15] It is imperative to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[14]

Experimental Workflow: A Protocol for Peptide Labeling

The following protocol provides a general framework for the labeling of a peptide with Z-Nle-Osu. This should be optimized for the specific peptide and desired degree of labeling.

Step 1: Reagent Preparation

-

Peptide Solution: Dissolve the target peptide in an amine-free buffer at the optimal pH of 8.3-8.5.[15] Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[15] Avoid buffers containing primary amines, such as Tris, as they will compete with the target peptide for reaction with the NHS ester.[15]

-

Z-Nle-Osu Stock Solution: Immediately before use, dissolve Z-Nle-Osu in anhydrous DMSO or DMF to a known concentration (e.g., 10-20 mM).[15][17]

Step 2: Conjugation Reaction

-

Add the desired molar excess of the Z-Nle-Osu stock solution to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% to minimize its impact on protein structure and stability.[13]

-

Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature or overnight at 4°C.[15] The optimal reaction time will depend on the reactivity of the specific peptide.

Step 3: Quenching and Purification

-

(Optional) Quench any unreacted Z-Nle-Osu by adding a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of ~50 mM.

-

Purify the labeled peptide from excess reagent and byproducts (NHS, hydrolyzed Z-Nle-OH) using a suitable method such as gel filtration, dialysis, or reverse-phase HPLC.[15]

Caption: General workflow for peptide labeling with Z-Nle-Osu.

Stability and Storage

To ensure the reactivity and integrity of Z-Nle-Osu, proper storage is essential. The compound should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture to prevent hydrolysis of the NHS ester.[18] For long-term storage, desiccated conditions are recommended. Solutions of Z-Nle-Osu in organic solvents are not stable and should be prepared fresh for each use.[16]

Conclusion

Z-Nle-Osu is a valuable reagent for the site-specific introduction of the non-canonical amino acid norleucine into peptides and proteins. A thorough understanding of its chemical properties, particularly the interplay between the Z-protecting group, the reactive NHS ester, and the competing hydrolysis reaction, is paramount for its successful application. By carefully controlling reaction parameters such as pH, solvent, and temperature, researchers can leverage the unique characteristics of Z-Nle-Osu to advance their work in drug discovery, proteomics, and biomaterials science.

References

-

Unnatural Amino Acids: Norleucine. (2025). LifeTein Peptide Blog. [Link]

-

Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (2023). Scholars' Mine. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

Norleucine Definition. (n.d.). Fiveable. [Link]

-

Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators. [Link]

-

Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

N-Hydroxysuccinimide active ester. (n.d.). Namiki Shoji Co., Ltd.. [Link]

-

Norleucine. (n.d.). Wikipedia. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

-

Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. (n.d.). SpringerLink. [Link]

-

Chemical Properties of DL-Norleucine (CAS 616-06-8). (n.d.). Cheméo. [Link]

-

An effective organic solvent system for the dissolution of amino acids. (1996). PubMed. [Link]

-

The Role of Z-Pro-OSu in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Chemical Society. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

-

N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. (n.d.). PubChem. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island. [Link]

-

What is the best way of labeling a short peptide without changing its structure too much?. (2015). ResearchGate. [Link]

-

26.2: Structures of Amino Acids. (2024). Chemistry LibreTexts. [Link]

-

Benzyl N-Succinimidyl Carbonate (Cbz-OSu). (n.d.). Common Organic Chemistry. [Link]

-

HelixBiosciences. (n.d.). SGPGIMS. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Norleucine - Wikipedia [en.wikipedia.org]

- 3. arctomsci.com [arctomsci.com]

- 4. Z-NLE-OSU , 98% (HPLC) , 36360-62-0 - CookeChem [cookechem.com]

- 5. 36360-62-0|Z-Nle-Osu|BLD Pharm [bldpharm.com]

- 6. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 18. Z-LEU-OSU | 3397-35-1 [chemicalbook.com]

An In-depth Technical Guide to Z-Nle-Osu: Structure, Synthesis, and Applications in Drug Development

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals.

Introduction

Z-Nle-Osu, chemically known as N-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester, is a pivotal reagent in the fields of bioconjugation and peptide synthesis. Its unique molecular architecture, featuring a stable amine-protecting group (the Z-group) and a highly reactive carboxyl-activating group (the Osu ester), establishes it as an invaluable tool for the precise and efficient formation of amide bonds. This technical guide provides a comprehensive overview of the structure, molecular weight, synthesis, and key applications of Z-Nle-Osu. It places a particular focus on its utility in modern drug development, including its role as a versatile linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of Z-Nle-Osu is essential for its effective application in research and development.

| Property | Value |

| Molecular Weight | 362.38 g/mol [1][2] |

| Molecular Formula | C18H22N2O6[1][2] |

| CAS Number | 36360-62-0[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMF, DMSO, and DCM |

| SMILES | CCCCNC(OCC2=CC=CC=C2)=O[1][2] |

Chemical Structure

The chemical structure of Z-Nle-Osu is fundamental to its reactivity and function. The benzyloxycarbonyl (Z) group provides robust protection for the amine of the norleucine residue, preventing unwanted side reactions during coupling. The N-hydroxysuccinimide (Osu) ester, on the other hand, is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by primary amines.

Caption: Chemical structure of Z-Nle-Osu.

Synthesis of Z-Nle-Osu

The synthesis of Z-Nle-Osu is typically achieved through the reaction of N-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, most commonly dicyclohexylcarbodiimide (DCC).[3] This reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to yield the desired activated ester and dicyclohexylurea (DCU) as a byproduct.

Caption: General workflow for the synthesis of Z-Nle-Osu.

Experimental Protocol: Synthesis of Z-Nle-Osu

The following is a representative protocol for the synthesis of Z-Nle-Osu based on established methods for preparing N-hydroxysuccinimide esters of Z-protected amino acids.[1]

Materials:

-

N-Benzyloxycarbonyl-L-norleucine (Z-Nle-OH)

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Ethyl acetate

-

Hexane

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve Z-Nle-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous THF to the cooled reaction mixture.

-

Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield a crude product.

-

The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure Z-Nle-Osu.

Mechanism of Action and Reactivity

The utility of Z-Nle-Osu in bioconjugation stems from the high reactivity of the N-hydroxysuccinimide ester towards primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.

Caption: Reaction of Z-Nle-Osu with a primary amine.

Applications in Drug Development

Z-Nle-Osu serves as a critical building block and linker in various drug development applications, primarily due to its ability to form stable amide linkages under mild conditions.

-

Peptide Synthesis: Z-Nle-Osu is extensively used in solution-phase peptide synthesis. The activated ester facilitates efficient coupling with the N-terminus of a growing peptide chain, while the Z-group provides stable protection of the norleucine's amine, which can be removed at a later stage via catalytic hydrogenation.

-

Antibody-Drug Conjugates (ADCs): In the realm of targeted cancer therapy, Z-Nle-Osu can function as a component of the linker system in ADCs.[4][5] The Osu ester can react with amine functionalities on the cytotoxic payload or a spacer molecule, while the norleucine side chain can be incorporated into the linker to modulate its physicochemical properties, such as hydrophobicity and steric hindrance.

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. Z-Nle-Osu can be employed in the synthesis of PROTACs as a means to connect the target-binding ligand to the E3 ligase-recruiting moiety.[6] The norleucine can act as a non-cleavable spacer, and the Osu ester provides a reactive handle for conjugation.

Storage and Stability

Z-Nle-Osu is a moisture-sensitive compound and should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). When stored properly, it can maintain its reactivity for an extended period. It is advisable to handle the compound in a glove box or a dry environment to prevent hydrolysis of the activated ester.

Conclusion

Z-Nle-Osu is a highly versatile and valuable reagent for researchers and scientists in the field of drug development. Its well-defined structure, reliable synthesis, and predictable reactivity make it an essential tool for peptide synthesis and the construction of complex bioconjugates like ADCs and PROTACs. A thorough understanding of its properties and applications, as outlined in this guide, is crucial for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Available at: [Link]

-

Crews, C. M., & Schneekloth, J. S. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18082–18101. Available at: [Link]

-

Dempsey, D. R., Jiang, K., Kalin, J. H., Chen, J., & Cole, P. A. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 605, 139–156. Available at: [Link]

- Google Patents. (1967). alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis.

-

Lapidot, Y., Rappoport, S., & Wolman, Y. (1967). Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids. Journal of Lipid Research, 8(2), 142–145. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Z-Pro-OSu in Modern Peptide Synthesis. Retrieved January 16, 2026, from [Link]

-

Organic Syntheses. (1981). Esterification of Carboxylic Acids with Alcohols; tert-Butyl Ethyl Fumarate. Organic Syntheses, 60, 43. Available at: [Link]

-

Su, Z., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 13(6), 905. Available at: [Link]

-

Zhang, X., et al. (2023). Self-Assembled L–DNA Linkers for Rapid Construction of Multi-Specific Antibody-Drug Conjugates Library. Angewandte Chemie International Edition, 62(31), e202302805. Available at: [Link]

Sources

- 1. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]

- 2. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 4. sioc.ac.cn [sioc.ac.cn]

- 5. njbio.com [njbio.com]

- 6. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Peptide Synthesis: A Technical Guide to the Mechanism of Z-Nle-Osu in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise and efficient formation of amide bonds is paramount. Among the arsenal of reagents available to achieve this, N-protected and activated amino acids stand out for their reliability and efficacy. This technical guide delves into the core mechanism of a particularly valuable reagent: Z-Nle-Osu, or N-α-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester. We will explore the fundamental principles governing its reactivity, the rationale behind its application, and provide detailed protocols for its successful implementation in peptide coupling reactions.

The Activated Ester Strategy: A Foundation of Modern Peptide Synthesis

The formation of a peptide bond, an amide linkage between two amino acids, is a condensation reaction that is not spontaneous under normal conditions. To facilitate this bond formation, the carboxyl group of one amino acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of another. The use of N-hydroxysuccinimide (NHS) esters is a cornerstone of this activation strategy.[1]

NHS esters are favored for several key reasons:

-

Enhanced Reactivity: The N-hydroxysuccinimide moiety is an excellent leaving group, rendering the carbonyl carbon of the amino acid highly electrophilic.[1]

-

Relative Stability: While highly reactive towards primary amines, NHS esters are stable enough to be isolated, purified, and stored, offering a significant advantage over more transient activated species.[1]

-

Clean Byproducts: The byproduct of the coupling reaction, N-hydroxysuccinimide, is water-soluble, facilitating its removal during the purification process.

Z-Nle-Osu is a specific embodiment of this strategy, combining the advantages of NHS activation with the unique properties of the benzyloxycarbonyl (Z) protecting group and the non-proteinogenic amino acid, norleucine.

Deconstructing Z-Nle-Osu: Components and Their Strategic Roles

To fully appreciate the mechanism of Z-Nle-Osu, it is essential to understand the function of each of its components:

| Component | Chemical Name | Role in Peptide Coupling |

| Z-group | Benzyloxycarbonyl (Cbz) | An N-terminal protecting group that prevents unwanted polymerization of the amino acid. It is stable under the coupling conditions and can be removed by catalytic hydrogenation.[2] |

| Nle | Norleucine | A non-proteinogenic amino acid, an isomer of leucine. Its linear, unbranched side chain is isosteric to methionine but lacks the oxidizable sulfur atom, making it a valuable substitute for improving peptide stability.[3][4] |

| -Osu | N-hydroxysuccinimide ester | The activating group that renders the carboxyl group highly reactive towards nucleophilic attack by an amine. |

Physicochemical Properties of Z-Nle-Osu:

| Property | Value |

| CAS Number | 36360-62-0[1][5] |

| Molecular Formula | C18H22N2O6[1][5] |

| Molecular Weight | 362.38 g/mol [1][5] |

The Core Mechanism: A Step-by-Step Elucidation

The peptide coupling reaction using Z-Nle-Osu proceeds via a nucleophilic acyl substitution mechanism. The following diagram illustrates the key steps involved:

Caption: The mechanism of peptide bond formation using Z-Nle-Osu.

Detailed Mechanistic Steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the deprotonated primary amine of the N-terminal amino acid of the growing peptide chain on the highly electrophilic carbonyl carbon of the Z-Nle-Osu. This step is typically carried out in the presence of a non-nucleophilic base to ensure the amine is in its more reactive, unprotonated form.

-

Formation of the Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate.

-

Collapse of the Intermediate and Amide Bond Formation: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the N-hydroxysuccinimide (NHS) leaving group. This results in the formation of a new, stable amide bond, elongating the peptide chain.

-

Byproduct Formation: The leaving group, N-hydroxysuccinimide, is released into the reaction mixture.

Field-Proven Insights: Experimental Protocol and Causality

The following protocol provides a robust framework for a solution-phase peptide coupling reaction using Z-Nle-Osu. The rationale behind each step is explained to ensure a self-validating system.

Experimental Protocol: Solution-Phase Peptide Coupling with Z-Nle-Osu

| Step | Procedure | Causality and Rationale |

| 1. Reactant Preparation | Dissolve the peptide with a free N-terminus (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM, or a mixture). | Aprotic solvents are chosen to avoid interference with the reaction. The solubility of the peptide will dictate the optimal solvent system. |

| 2. Base Addition | Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1-1.5 equivalents), to the peptide solution and stir for 10-15 minutes at room temperature. | The base is crucial for deprotonating the N-terminal ammonium salt to the free amine, which is the active nucleophile. An excess is used to ensure complete deprotonation. Stirring allows for complete mixing and deprotonation. |

| 3. Addition of Z-Nle-Osu | In a separate vessel, dissolve Z-Nle-Osu (1.1-1.2 equivalents) in the same aprotic solvent. Add this solution dropwise to the peptide solution. | A slight excess of the activated amino acid is used to drive the reaction to completion. Dropwise addition helps to control the reaction rate and minimize potential side reactions. |

| 4. Reaction Monitoring | Allow the reaction to proceed at room temperature for 2-4 hours, or until completion. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | The reaction time can vary depending on the steric hindrance of the amino acids being coupled. Monitoring is essential to determine the point of complete consumption of the starting materials and to avoid unnecessary side reactions that may occur with prolonged reaction times. |

| 5. Work-up and Purification | Once the reaction is complete, the reaction mixture is typically diluted with a water-immiscible organic solvent and washed with a mild aqueous acid (e.g., 5% citric acid) to remove excess base, followed by a mild aqueous base (e.g., 5% sodium bicarbonate) to remove unreacted Z-Nle-Osu and the NHS byproduct. The organic layer is then dried and the solvent is removed under reduced pressure. The crude peptide is then purified, typically by flash chromatography or preparative HPLC. | The aqueous washes are critical for removing the water-soluble byproducts and unreacted starting materials, simplifying the final purification step. The choice of purification method depends on the scale of the reaction and the required purity of the final peptide. |

Workflow Diagram:

Caption: A typical workflow for solution-phase peptide coupling using Z-Nle-Osu.

Potential Side Reactions and Mitigation Strategies

While the use of Z-Nle-Osu is generally efficient, awareness of potential side reactions is crucial for optimizing peptide synthesis:

-

Racemization: Although the Z-group is known to suppress racemization, it can still occur under harsh basic conditions or with prolonged reaction times.[6][7]

-

Mitigation: Use of a hindered base like DIPEA, careful control of reaction time, and avoiding excessive temperatures can minimize racemization.

-

-

O-acylation: If the peptide contains unprotected hydroxyl groups (e.g., in Serine or Threonine residues), O-acylation can compete with the desired N-acylation.[1][3]

-

Mitigation: The use of protecting groups for the side chains of susceptible amino acids is the most effective strategy.

-

-

Hydrolysis of the Activated Ester: In the presence of water, the NHS ester can be hydrolyzed back to the carboxylic acid.

-

Mitigation: Use of anhydrous solvents and proper handling techniques to exclude moisture are essential.

-

Conclusion: The Strategic Advantage of Z-Nle-Osu

Z-Nle-Osu stands as a robust and versatile tool in the peptide chemist's toolkit. Its mechanism, rooted in the well-established chemistry of activated esters, offers a reliable pathway to efficient amide bond formation. The strategic inclusion of the Z-protecting group and the non-proteinogenic norleucine residue provides distinct advantages in terms of controlling the synthesis and enhancing the stability of the final peptide product. By understanding the core mechanism, adhering to optimized protocols, and being cognizant of potential side reactions, researchers and drug development professionals can effectively leverage Z-Nle-Osu to advance their scientific endeavors.

References

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

LifeTein. Unnatural Amino Acids: Norleucine. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. Available at: [Link]

-

PrepChem.com. Preparation of norleucine. Available at: [Link]

-

Wikipedia. Norleucine. Available at: [Link]

- Pícha, J., Buděšínský, M., Fiedler, P., Sanda, M., & Jiráček, J. (2010). Synthesis of α-carboxyphosphinopeptides derived from norleucine. Amino acids, 39(5), 1265-1280.

-

PubChem. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. Available at: [Link]

-

AAPPTec. Z-OSu, CAS 13139-17-8; N-(Benzyloxycarbonyloxy)succinimide. Available at: [Link]

-

Wikipedia. Peptide synthesis. Available at: [Link]

Sources

The Guardian of the Amine: A Technical Guide to the Role of the Benzyloxycarbonyl (Z) Protecting Group in Z-Nle-OSu

For researchers, scientists, and professionals in the intricate world of drug development and peptide chemistry, the precise control of chemical reactions is paramount. The synthesis of complex peptides requires a strategic ballet of activation and protection, where specific functional groups are temporarily masked to direct the formation of desired bonds. In this guide, we delve into the critical role of the benzyloxycarbonyl (Z or Cbz) protecting group in the context of Z-Nle-OSu (N-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester), a key reagent in peptide synthesis. This document will elucidate the fundamental principles, provide actionable experimental protocols, and offer insights into the causality behind the strategic use of this venerable yet highly relevant protecting group.

The Imperative of Amine Protection in Peptide Synthesis

The synthesis of a peptide with a defined sequence is a foundational challenge in medicinal chemistry.[1] Each amino acid possesses at least two reactive sites: a nucleophilic α-amino group and an electrophilic α-carboxyl group. During peptide bond formation, the carboxyl group of one amino acid is activated to facilitate its reaction with the amino group of another. Without proper protection of the incoming amino acid's α-amino group, uncontrolled polymerization would occur, leading to a chaotic mixture of polypeptides.[2] Protecting groups are reversibly attached to functional groups to temporarily decrease their reactivity, allowing for selective reactions at other sites in the molecule.[3]

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in 1932, was a landmark achievement that enabled the controlled, stepwise synthesis of peptides.[4] This carbamate-type protecting group effectively "masks" the nucleophilicity of the amine, preventing it from engaging in unwanted side reactions.[5]

The Core Directive of the Z-Group in Z-Nle-OSu: A Two-Fold Mandate

In the molecule Z-Nle-OSu, the Z-group executes a dual mandate: it safeguards the amine of the norleucine (Nle) residue and dictates the subsequent reaction pathway.

Preventing Unwanted Reactivity

The primary role of the Z-group is to render the α-amino group of norleucine non-nucleophilic.[3] This is crucial during the activation of the carboxylic acid as an N-hydroxysuccinimide (OSu) ester. The OSu ester is a highly reactive species designed to readily couple with a free amine.[6] Without the Z-group, the activated carboxyl group of one Z-Nle-OSu molecule could react with the amino group of another, leading to self-condensation and the formation of undesired oligomers.

Directing the Coupling Reaction

By protecting the amine of the norleucine, the Z-group ensures that the only reactive pathway for the Z-Nle-OSu molecule is the nucleophilic attack on the activated OSu ester by the free N-terminal amine of a growing peptide chain. This directed reactivity is the cornerstone of controlled, sequential peptide synthesis.

The Chemistry of Protection: Synthesis of Z-Nle-OSu

The synthesis of Z-Nle-OSu is a two-step process that first involves the protection of the norleucine's amino group, followed by the activation of its carboxyl group.

N-Protection of Norleucine with the Z-Group

The introduction of the Z-group is typically achieved by reacting the amino acid with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

Experimental Protocol: Synthesis of Z-L-Norleucine (Z-Nle-OH)

Materials:

-

L-Norleucine

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve L-Norleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-Nle-OH product.

Activation of Z-Nle-OH with N-Hydroxysuccinimide

The second step involves the activation of the carboxylic acid of Z-Nle-OH to form the OSu ester. This is commonly achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the esterification with N-hydroxysuccinimide (NHS).[6]

Experimental Protocol: Synthesis of Z-L-Norleucine-OSu (Z-Nle-OSu)

Materials:

-

Z-L-Norleucine (Z-Nle-OH)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dioxane (anhydrous)

-

Dicyclohexylurea (DCU) byproduct

-

Refrigerator

Procedure:

-

Dissolve Z-Nle-OH (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in dioxane dropwise with stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

-

The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.

-

Concentrate the filtrate under reduced pressure to obtain the crude Z-Nle-OSu.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Application in Peptide Synthesis: The Coupling Reaction

With the Z-Nle-OSu in hand, it can be efficiently coupled to the N-terminus of a growing peptide chain. The OSu group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the free amine of the peptide.

Experimental Protocol: Peptide Coupling using Z-Nle-OSu

Materials:

-

Z-Nle-OSu

-

N-terminally deprotected peptide-resin or amino acid ester

-

Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)

Procedure:

-

Swell the N-terminally deprotected peptide-resin in DMF.

-

Dissolve Z-Nle-OSu (1.5 - 2.0 equivalents relative to the resin loading) in DMF.

-

Add the Z-Nle-OSu solution to the swollen resin.

-

If the peptide-resin is in its salt form (e.g., hydrochloride or trifluoroacetate), add DIPEA (1.5 - 2.0 equivalents) to neutralize the salt and facilitate the coupling.

-

Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative ninhydrin test indicates the completion of the coupling.

-

Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

The Final Act: Deprotection of the Z-Group

Once the desired peptide sequence has been assembled, the Z-group must be removed to reveal the free amine. The Z-group is known for its stability under a range of conditions, but it can be cleaved under specific, well-controlled methods.[4] The two most common methods for Z-group deprotection are catalytic hydrogenolysis and acidolysis.

Catalytic Hydrogenolysis

This is a mild and highly effective method for removing the Z-group.[7] The reaction involves the use of hydrogen gas and a palladium catalyst (typically palladium on carbon, Pd/C). The Z-group is cleaved to toluene and carbon dioxide, and the free amine is generated.

Experimental Protocol: Z-Group Cleavage by Hydrogenolysis

Materials:

-

Z-protected peptide

-

Methanol or Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Z-protected peptide in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

-

Secure the flask to a hydrogenation apparatus or place it under a hydrogen balloon.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to obtain the deprotected peptide.

Acidolysis

The Z-group can also be removed under strong acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH). This method is harsher than hydrogenolysis and is typically used when the peptide contains other functional groups that are sensitive to catalytic hydrogenation.

Experimental Protocol: Z-Group Cleavage by Acidolysis

Materials:

-

Z-protected peptide

-

33% HBr in Acetic Acid

-

Anhydrous diethyl ether

-

Centrifuge

Procedure:

-

Dissolve the Z-protected peptide in a minimal amount of acetic acid.

-

Add a solution of 33% HBr in acetic acid.

-

Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC.

-

Precipitate the deprotected peptide by adding cold, anhydrous diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with diethyl ether to remove byproducts.

Data Presentation: A Comparative Overview of Amine Protecting Groups

The choice of a protecting group is a critical decision in peptide synthesis. The following table provides a comparative overview of the Z-group with two other commonly used amine protecting groups, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Cleavage Conditions | Catalytic Hydrogenation (H₂/Pd) or Strong Acid (HBr/AcOH)[4][7] | Strong Acid (e.g., Trifluoroacetic Acid - TFA)[7] | Base (e.g., 20% Piperidine in DMF)[4] |

| Orthogonality | Orthogonal to Boc and Fmoc groups.[4] | Orthogonal to Z and Fmoc groups.[4] | Orthogonal to Z and Boc groups.[4] |

| Racemization Control | High resistance to racemization during activation.[4] | Moderate resistance. | Prone to racemization in certain sequences. |

| Primary Application | Solution-phase peptide synthesis.[8] | Solid-phase peptide synthesis (SPPS).[2] | Solid-phase peptide synthesis (SPPS).[2] |

| Byproducts of Cleavage | Toluene, CO₂ (Hydrogenolysis); Benzyl bromide (Acidolysis) | Isobutylene, CO₂ | Dibenzofulvene-piperidine adduct |

Conclusion

The benzyloxycarbonyl (Z) protecting group, while one of the earliest to be developed, remains a powerful tool in the arsenal of the synthetic peptide chemist. Its role in Z-Nle-OSu is a classic example of the principles of protecting group chemistry: to temporarily mask a reactive functional group, thereby enabling the selective and controlled formation of a desired chemical bond. The Z-group's robust nature, coupled with its reliable cleavage methods, ensures its continued relevance in the synthesis of complex peptides for research, diagnostics, and therapeutic applications. Understanding the causality behind its use, from the prevention of side reactions to the direction of coupling, is essential for any scientist or professional engaged in the art and science of drug development.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

-

Wiley-VCH. (2010). Protection Reactions. In Amino Acids, Peptides and Proteins in Organic Chemistry. [Link]

-

AAPPTec. (2017). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

SpringerLink. (2013). New method of peptide cleavage based on Edman degradation. [Link]

-

Reddit. (2018). Protecting groups in organic synthesis?!. [Link]

-

NIH. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

-

ResearchGate. (2023). Insoluble peptide after deprotection and cleavage?. [Link]

-

ResearchGate. (2019). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. [Link]

-

NIH. (2019). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

-

Wikipedia. Peptide synthesis. [Link]

-

University of Calgary. Peptide Synthesis : Protecting groups. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. biosynth.com [biosynth.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]

- 6. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]

- 7. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Function of the O-succinimide (osu) ester in Z-Nle-osu

An In-depth Technical Guide to the Function of the O-succinimide (Osu) Ester in Z-Nle-Osu

Abstract

This technical guide provides a comprehensive examination of the O-succinimide (Osu) ester moiety within the Z-Nle-Osu molecule (N-α-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester). Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemistry, reaction kinetics, and practical application of Osu esters in bioconjugation and peptide synthesis. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss critical parameters for optimizing conjugation efficiency. The guide aims to bridge theoretical principles with practical execution, ensuring a self-validating system for laboratory application.

Introduction: Deconstructing Z-Nle-Osu

Z-Nle-Osu is a specialized chemical reagent composed of three key functional parts:

-

Z-group (Benzyloxycarbonyl): An amine-protecting group on the norleucine residue.

-

Nle (Norleucine): An amino acid residue, an isomer of leucine.

-

Osu (O-succinimide or NHS ester): The core of this guide, an activated ester that facilitates the formation of stable amide bonds.

The O-succinimide ester, more broadly known as an N-hydroxysuccinimide (NHS) ester, is the reactive component of the molecule. It serves as an activating group for the carboxylic acid of the Z-norleucine. This activation transforms the otherwise unreactive carboxyl group into a highly efficient acylating agent, primed for reaction with nucleophiles.[1] NHS esters are a cornerstone of bioconjugation chemistry due to their remarkable balance of reactivity, selectivity, and stability.[][3][4]

The O-succinimide Ester: Mechanism of Action and Superiority

The primary function of the Osu ester is to facilitate the covalent linkage of the Z-Nle moiety to a primary amine on a target molecule, such as a protein, peptide, or amino-modified surface.[5][6] This is achieved through a nucleophilic acyl substitution reaction.

Mechanism: The reaction proceeds when an unprotonated primary aliphatic amine (e.g., the ε-amino group of a lysine residue) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the Osu ester.[7][8] This forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, leading to the expulsion of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a highly stable, irreversible amide bond.[][9]

The effectiveness of the Osu ester stems from the chemical properties of the N-hydroxysuccinimide leaving group. NHS is a weak acid, making it a stable entity upon its release, which drives the reaction forward.[9] This mechanism provides high chemoselectivity for primary amines over other nucleophiles often present on biomolecules.[] While reactions with hydroxyl and sulfhydryl groups can occur, the resulting esters and thioesters are significantly less stable and prone to hydrolysis or displacement by amines.[9]

Reaction Kinetics: The Critical Balance of Aminolysis vs. Hydrolysis

The success of any NHS ester conjugation is governed by the competition between two reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water).[7][10][11] Both reaction rates are highly dependent on the pH of the aqueous buffer.

-

Low pH (<7): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and drastically slowing the rate of aminolysis.[7][12]

-

Optimal pH (7.2 - 8.5): This range provides a favorable balance. A sufficient population of primary amines is deprotonated and nucleophilic (R-NH₂), while the rate of hydrolysis remains manageable.[][13][14]

-

High pH (>9): While the rate of aminolysis is very high, the competing hydrolysis of the Osu ester becomes extremely rapid, consuming the reagent before it can react with the target amine and significantly reducing conjugation efficiency.[7][13]

Understanding the hydrolytic stability of the Osu ester is paramount for experimental design.

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [14] |

| 7.0 | Room Temp | ~1 hour | [7] |

| 8.0 | 4 | ~1 hour | [7] |

| 8.6 | 4 | 10 minutes | [14] |

| 9.0 | Room Temp | Minutes | [7] |

| Table 1: Impact of pH on the hydrolytic stability of NHS esters. |

This data underscores the necessity of preparing NHS ester solutions immediately before use and carefully controlling the reaction pH to maximize the desired aminolysis pathway over hydrolysis.[7][13]

Experimental Protocol: Covalent Labeling of a Protein with Z-Nle-Osu

This protocol provides a robust, self-validating workflow for the conjugation of Z-Nle-Osu to a protein, such as an antibody.

4.1. Materials and Reagents

-

Protein to be labeled (e.g., IgG antibody)

-

Z-Nle-Osu

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [15]

-

Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF). Ensure DMF is high-quality and free of dimethylamine.[13][16]

-

Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH ~8.0.

-

Purification System: Sephadex G-25 desalting column, spin desalting column, or dialysis cassette.[15]

-

Phosphate-Buffered Saline (PBS) for purification and storage.

4.2. Step-by-Step Methodology

-

Prepare the Protein Solution:

-

Prepare the Z-Nle-Osu Stock Solution:

-

Immediately before initiating the reaction, dissolve Z-Nle-Osu in the organic solvent (DMSO or DMF) to create a concentrated stock solution (e.g., 10 mg/mL or ~25 mM).[5]

-

The volume of organic solvent added to the final reaction should ideally be less than 10% of the total reaction volume to prevent protein denaturation.[7]

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the Z-Nle-Osu stock solution. A 10- to 20-fold molar excess of the Osu ester over the protein is a common starting point for optimization.[7]

-

While gently stirring or vortexing the protein solution, add the calculated volume of the Z-Nle-Osu stock solution in a dropwise manner.[15]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[13][15] The optimal time may require empirical determination.

-

-

Quench the Reaction:

-

Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.[7]

-

Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted Z-Nle-Osu.

-

-

Purify the Conjugate:

-

Remove unreacted Z-Nle-Osu, the NHS byproduct, and quenching agent by passing the reaction mixture through a desalting column pre-equilibrated with PBS.[15]

-

Collect the protein-containing fractions, which will elute first.

-

-

Characterize and Store:

-

Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., spectrophotometry if Z-Nle-Osu contains a chromophore, or mass spectrometry).

-

Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[5]

-

Applications in Drug Development and Research

The robust and selective chemistry of Osu esters makes them indispensable tools in drug development and life sciences research.[17][18]

-

Peptide Synthesis: Osu-activated amino acids are widely used for the stepwise elongation of peptide chains in solution-phase synthesis.[19][20]

-

Antibody-Drug Conjugates (ADCs): The Osu ester provides a reliable method for attaching cytotoxic drug payloads to lysine residues on monoclonal antibodies.[]

-

Biomolecule Labeling: Fluorophores, biotin, and other reporter molecules functionalized with Osu esters are routinely used to label proteins and antibodies for use in immunoassays and imaging.[3][21]

-

Surface Functionalization: Osu chemistry is used to immobilize proteins and peptides onto surfaces for applications in biosensors and biochips.[10][21]

Conclusion

The O-succinimide ester in Z-Nle-Osu is a highly efficient and selective functional group for the acylation of primary amines. Its utility is grounded in the formation of a stable N-hydroxysuccinimide leaving group, which drives the reaction to completion, yielding a robust and irreversible amide bond. Successful application of this chemistry in a research or drug development setting hinges on a thorough understanding of the competitive kinetics between aminolysis and hydrolysis, necessitating careful control over reaction pH and conditions. The protocols and principles outlined in this guide provide a validated framework for leveraging the power of Osu ester chemistry to advance scientific discovery.

References

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

Stull, F., et al. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science, 101, e111. [Link]

-

Chempedia. (n.d.). What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of N-Hydroxysuccinimide in Modern Peptide Synthesis. [Link]

-

Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

-

Kircher, M. F., et al. (2011). Hyaluronic Acid- N -hydroxysuccinimide: A Useful Intermediate for Bioconjugation. Bioconjugate Chemistry, 22(7), 1270-1278. [Link]

-

Xia, Y., et al. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 21(3), 449-459. [Link]

-

Lee, L. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]

-

Wegner, S. V., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13306-13314. [Link]

-

Xiao, S. J., et al. (2007). Reactions of Surface Amines with Heterobifunctional Cross-Linkers Bearing Both Succinimidyl Ester and Maleimide for Grafting Biomolecules. The Journal of Physical Chemistry B, 111(49), 13761-13769. [Link]

-

ACS Publications. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]

-

PubMed. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

-

ResearchGate. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

-

AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. [Link]

- Google Patents. (1967).

-

ResearchGate. (2025). N,O-Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. [Link]

-

BioSpace. (2019). OSU Scientists Unlock Less Wasteful Way to Synthesize Drugs. [Link]

-

Oregon State University Libraries and Press. (n.d.). Bioconjugation protocols : strategies and methods. [Link]

-

The Ohio State University College of Pharmacy. (n.d.). Research in Drug Development & Discovery. [Link]

-

The Ohio State University College of Pharmacy. (n.d.). Chemical Synthesis. [Link]

-

WYSO. (2025). Cancer drug in development at Ohio State could treat some of the most difficult forms of the illness. [Link]

-

ResearchGate. (2025). (PDF) Crystal structure and properties of (Z)-N′-((E)-2-(hydroxyimino)-1-phenylethylidene) isonicotinohydrazide. [Link]

-

Wikipedia. (n.d.). N-Hydroxysuccinimide. [Link]

Sources

- 1. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. biotium.com [biotium.com]

- 16. interchim.fr [interchim.fr]

- 17. Research in Drug Development & Discovery | The Ohio State University College of Pharmacy [pharmacy.osu.edu]

- 18. Chemical Synthesis | The Ohio State University College of Pharmacy [pharmacy.osu.edu]

- 19. nbinno.com [nbinno.com]

- 20. bachem.com [bachem.com]

- 21. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 22. OSU Scientists Unlock Less Wasteful Way to Synthesize Drugs - BioSpace [biospace.com]

- 23. Cancer drug in development at Ohio State could treat some of the most difficult forms of the illness | WYSO [wyso.org]

- 24. Generative AI on track to shape the future of drug design [news.osu.edu]

Spectroscopic Characterization of Z-Nle-OSu: A Technical Guide for Researchers

Introduction: In the landscape of modern drug development and chemical biology, the precise modification of proteins and peptides is paramount. Activated esters, such as N-hydroxysuccinimide (NHS) esters, are powerful tools for achieving covalent conjugation to primary amines on biomolecules.[1] This guide provides an in-depth technical overview of the spectroscopic characterization of a key building block in this field: N-benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester (Z-Nle-OSu). Understanding the spectroscopic signature of this reagent is crucial for verifying its purity, stability, and reactivity, ensuring the success of subsequent conjugation reactions.

This document will detail the expected Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data for Z-Nle-OSu. The information presented herein is synthesized from spectral data of closely related analogs and foundational spectroscopic principles, providing a robust framework for researchers working with this and similar compounds.

The Structure of Z-Nle-OSu

The chemical structure of Z-Nle-OSu forms the basis for interpreting its spectroscopic data. Key features include the benzyloxycarbonyl (Z) protecting group, the norleucine side chain, and the N-hydroxysuccinimide ester.

Caption: Chemical structure of Z-Nle-OSu.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of a molecule. For Z-Nle-OSu (C₁₈H₂₂N₂O₆), the expected monoisotopic mass is 362.1478 g/mol .

Expected Mass Spectrum Data:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₈H₂₃N₂O₆]⁺ | 363.1550 |

| [M+Na]⁺ | [C₁₈H₂₂N₂O₆Na]⁺ | 385.1370 |

| [M-OSu]⁺ | [C₁₄H₁₈NO₄]⁺ | 264.1230 |

| [Cbz]⁺ | [C₈H₇O₂]⁺ | 135.0441 |

| [Nle-OSu+H]⁺ | [C₁₀H₁₅N₂O₄]⁺ | 227.1026 |

Interpretation:

The mass spectrum of Z-Nle-OSu is expected to show a prominent peak for the protonated molecule [M+H]⁺. Adducts with sodium ([M+Na]⁺) are also commonly observed. Fragmentation of the molecule can provide further structural confirmation. Key fragments would include the loss of the N-hydroxysuccinimide group ([M-OSu]⁺) and the characteristic benzyloxycarbonyl fragment ([Cbz]⁺).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of Z-Nle-OSu (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.

-

Data Analysis: Process the acquired spectrum to identify the molecular ion peaks and any significant fragment ions. Compare the observed m/z values with the calculated values to confirm the identity of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Z-Nle-OSu will exhibit characteristic absorption bands corresponding to its carbamate, ester, and succinimide moieties.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-3400 | N-H (carbamate) | Stretching |

| 3030-3100 | C-H (aromatic) | Stretching |

| 2850-2960 | C-H (aliphatic) | Stretching |

| ~1815, ~1785, ~1740 | C=O (succinimide ester) | Symmetric & Asymmetric |

| ~1710 | C=O (carbamate) | Stretching |

| ~1520 | N-H (carbamate) | Bending |

| ~1250 | C-O (ester) | Stretching |

Interpretation:

The most diagnostic peaks in the IR spectrum of Z-Nle-OSu are the multiple carbonyl stretching bands. The succinimide ester typically shows three C=O stretching vibrations, which are key indicators of the intact activated ester. The carbamate carbonyl stretch and the N-H stretch and bend are also important for confirming the presence of the Z-protecting group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid Z-Nle-OSu sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for unambiguous structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Z-Nle-OSu will show distinct signals for the protons of the Z-group, the norleucine backbone and side chain, and the succinimide ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic (Z-group) |

| ~5.15 | s | 2H | CH₂ (Z-group) |

| ~5.40 | d | 1H | NH (carbamate) |

| ~4.60 | m | 1H | α-CH (Norleucine) |

| ~2.85 | s | 4H | CH₂ (Succinimide) |

| ~1.90 | m | 2H | β-CH₂ (Norleucine) |

| ~1.40 | m | 4H | γ,δ-CH₂ (Norleucine) |

| ~0.90 | t | 3H | ε-CH₃ (Norleucine) |

Interpretation:

The aromatic protons of the Z-group will appear as a multiplet around 7.35 ppm. The benzylic protons of the Z-group will give a characteristic singlet at approximately 5.15 ppm. The protons of the succinimide ring are chemically equivalent and will appear as a singlet around 2.85 ppm.[2][3][4] The protons of the norleucine moiety will show characteristic multiplets, with the α-proton being the most downfield of the aliphatic signals due to its proximity to the ester and amide groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~169.0 | C=O (Succinimide) |

| ~168.5 | C=O (Ester) |

| ~156.0 | C=O (Carbamate) |

| ~136.0 | Quaternary Aromatic (Z-group) |

| ~128.5, ~128.0 | Aromatic CHs (Z-group) |

| ~67.0 | CH₂ (Z-group) |

| ~53.0 | α-C (Norleucine) |

| ~31.0 | β-C (Norleucine) |

| ~28.0 | δ-C (Norleucine) |

| ~25.5 | CH₂ (Succinimide) |

| ~22.0 | γ-C (Norleucine) |

| ~13.5 | ε-C (Norleucine) |

Interpretation:

The carbonyl carbons of the succinimide, ester, and carbamate groups will appear at the downfield end of the spectrum. The aromatic carbons of the Z-group will be found in the 128-136 ppm region. The aliphatic carbons of the norleucine side chain and the succinimide ring will appear in the upfield region of the spectrum. The provided chemical shifts are based on data from closely related compounds such as L-Norleucine, N-benzyloxycarbonyl-, benzyl ester.[5][6][7]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Z-Nle-OSu in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the Z-Nle-OSu molecule.

Conclusion

The comprehensive spectroscopic analysis of Z-Nle-OSu using Mass Spectrometry, IR, and NMR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. By understanding the expected spectral features outlined in this guide, researchers can confidently verify the quality of their starting material, troubleshoot potential issues in their reactions, and ensure the integrity of their final bioconjugates. The protocols provided offer a starting point for the routine characterization of this and other activated amino acid derivatives, promoting robust and reproducible science in the field of drug development and chemical biology.

References

- Hermanson, G. T. Bioconjugate Techniques. 3rd ed., Academic Press, 2013.

-

SpectraBase. L-Norleucine, N-benzyloxycarbonyl-, benzyl ester. [Link]

-

SpectraBase. N-Benzyloxycarbonyl-L-norleucine anilide. [Link]

-

SpectraBase. L-nle-L-nle, N-(Benzyloxycarbonyl)-, methyl ester. [Link]

-

ResearchGate. ¹H NMR spectrum of (A) N-hydroxysuccinimide ester, and (B) N-palmitoyl chitosan. [Link]

-

SpectraBase. N-hydroxysuccinimide. [Link]

Sources

- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Hydroxysuccinimide(6066-82-6) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

Z-Nle-Osu and Derivatives: A Technical Guide to Probing Legumain Activity in Chemical Biology

Abstract

This technical guide provides an in-depth exploration of Z-Nle-Osu (N-Carbobenzyloxy-Norleucine-O-succinimide) and its conceptual derivatives as tools in chemical biology, with a primary focus on the study of legumain (Asparaginyl Endopeptidase, AEP). We will dissect the chemical principles underlying the design of such covalent inhibitors, from foundational scaffolds to advanced, highly selective activity-based probes (ABPs). This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the critical rationale behind methodological choices. We will cover the biochemistry of legumain as a therapeutic target, the principles of Activity-Based Protein Profiling (ABPP), protocols for quantifying enzyme inhibition, and workflows for cell-based activity profiling.

Section 1: The Target - Legumain (AEP) and its Chemical Interrogation

Legumain: A Cysteine Protease of Pathological Significance

Legumain, or Asparaginyl Endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family.[1] Its primary physiological role involves protein degradation and antigen processing within the endolysosomal system.[2] Legumain is synthesized as an inactive zymogen (prolegumain) and requires autocatalytic processing in the acidic environment of the lysosome to become active.[3] This pH-dependent activation is a critical regulatory mechanism.

The enzyme exhibits strict specificity, cleaving peptide bonds C-terminal to asparagine (Asn) residues.[1][2] Under more acidic conditions (pH < 4), its specificity can broaden to include aspartic acid (Asp) residues.[1][2] Dysregulation of legumain activity is strongly implicated in numerous pathologies. It is frequently overexpressed in the tumor microenvironment of various cancers, including those of the breast, colon, and prostate, where its activity promotes tumor growth, invasion, and metastasis.[4] Its role in inflammation and neurodegenerative diseases is also an area of active investigation, making it a compelling target for therapeutic intervention and diagnostic tool development.[2]

Chemical Scaffolds for Legumain Inhibition: The Case of Z-Nle-Osu

To study and inhibit enzymes like legumain, chemical biologists employ small molecules designed to interact with the enzyme's active site. Z-Nle-Osu represents a classical architecture for an irreversible covalent inhibitor. Let's break down its components to understand its function:

-

The Warhead (Osu): The N-hydroxysuccinimide (NHS) ester, or Osu group, is a reactive electrophile.[1] It is an excellent leaving group that facilitates nucleophilic attack by the active site cysteine residue (Cys219 in human legumain) of the protease. This attack results in the formation of a stable, irreversible covalent bond, thereby inactivating the enzyme.

-

The Recognition Element (Nle): Norleucine (Nle) is a non-canonical amino acid, an isostere of methionine where the sulfur atom is replaced by a methylene group.[5] Its incorporation into inhibitor scaffolds serves multiple purposes. It provides a bulky, hydrophobic side chain that can form favorable interactions within the enzyme's binding pockets (specifically the S2 or S3 pockets for legumain).[6][7] Furthermore, because it lacks the easily oxidizable sulfur of methionine, its use can enhance the metabolic stability of the inhibitor.[5][8]

-

The Protecting Group (Z): The Benzyloxycarbonyl (Z or Cbz) group is a standard amine protecting group used extensively in peptide synthesis.[9][10] It is robust and stable under a wide range of conditions but can be removed by methods like hydrogenolysis.[10][11] In the context of a small molecule inhibitor, it provides a large, hydrophobic moiety that can enhance binding affinity through interactions with the enzyme surface and prevents unwanted reactions at the N-terminus.

While Z-Nle-Osu is a useful chemical entity for explaining these principles, the field has advanced to develop more potent and selective warheads for in-cell and in-vivo applications, which will be discussed in Section 2.

Section 2: Activity-Based Protein Profiling (ABPP) of Legumain

Principles of ABPP

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological samples, such as cell lysates or even living organisms.[12] Unlike methods that measure protein abundance (e.g., Western blotting), ABPP specifically targets the catalytically active fraction of an enzyme population.[12]

An activity-based probe (ABP) typically consists of three parts: a reactive group (warhead) that covalently modifies the active site, a binding group for specificity, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment.

Designing Advanced Probes for Legumain

While simple NHS esters can serve as inhibitors, they lack the specificity and kinetic efficiency required for clean ABPP. Research has led to the development of superior scaffolds for legumain ABPs:

-

Acyloxymethyl Ketones (AOMKs): These warheads have proven effective for labeling cysteine proteases. However, legumain probes with an optimal P1 Asparagine (Asn) in an AOMK scaffold are often unstable.[13] Consequently, many first-generation probes used a P1 Aspartic acid (Asp) residue, which legumain can bind at low pH, but this can lead to cross-reactivity with other proteases like caspases.[14][15]

-